REACTION_CXSMILES
|
C(N(CC)CCCN1C2C(=C(Cl)C=CC=2)C(N)=N1)C.C1(=O)[N:24]([C:25]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[NH:27][N:26]=2)C(=O)C2=CC=CC=C12.Br.[CH3:41][CH:42]([N:46]1[CH2:51][CH2:50][CH2:49][CH2:48][CH2:47]1)[CH2:43][CH2:44]Br.C1(=O)N(C2C3C(=CC=CC=3Cl)NN=2)C(=O)C2=CC=CC=C12.Br.BrCCCN(CC)CC>>[N:46]1([CH:42]([CH3:41])[CH2:43][CH2:44][N:27]2[C:28]3[C:33](=[CH:32][CH:31]=[CH:30][CH:29]=3)[C:25]([NH2:24])=[N:26]2)[CH2:51][CH2:50][CH2:49][CH2:48][CH2:47]1 |f:2.3,5.6|
|
Name
|
1-(3-diethylaminopropyl)-3-amino-4-chloroindazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CCCN1N=C(C2=C(C=CC=C12)Cl)N)CC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1C1=NNC3=CC=CC=C13)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
Br.CC(CCBr)N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1C1=NNC3=CC=CC(=C13)Cl)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.BrCCCN(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C(CCN1N=C(C2=CC=CC=C12)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 151% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |